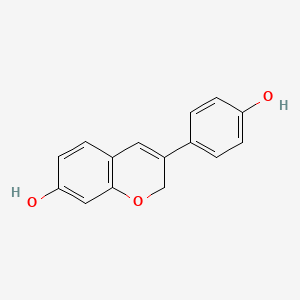
Phenoxodiol
Cat. No. B1683885
M. Wt: 240.25 g/mol
InChI Key: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875735B2
Procedure details


As shown in Scheme 2, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran (compound 1) was reacted with n-Bu4NI/BCl3 and BCl3 to give haginin E (compound 2a) at a yield of 79% and 7-hydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran (4′-O-methyl haginin E, compound 2b) at a yield of 81%, respectively. Treatment of compound 1 with Pd(OH)2/C (Pearlman's reagent) and cyclohexene in refluxing ethanol promoted O-debenzylation and reduction of the chromene ring in one step, giving 7-hydroxy-3-(4-methoxyphenyl)-1-benzopyran (compound 3a) at a yield of 94%. Compound 3a was subsequently demethylated by use of n-Bu4NI/BCl3 to give equol (compound 3b) at a yield of 95%.
Name
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
n-Bu4NI BCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:26]=[CH:25][C:12]2[CH:13]=[C:14]([C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=3)[CH2:15][O:16][C:11]=2[CH:10]=1)C1C=CC=CC=1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].B(Cl)(Cl)Cl.B(Cl)(Cl)Cl>>[CH2:15]1[O:16][C:11]2[CH:10]=[C:9]([OH:8])[CH:26]=[CH:25][C:12]=2[CH:13]=[C:14]1[C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1.[OH:8][C:9]1[CH:26]=[CH:25][C:12]2[CH:13]=[C:14]([C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=3)[CH2:15][O:16][C:11]=2[CH:10]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
|
Step Two
|
Name
|
compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
|
Step Three
|
Name
|
n-Bu4NI BCl3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

